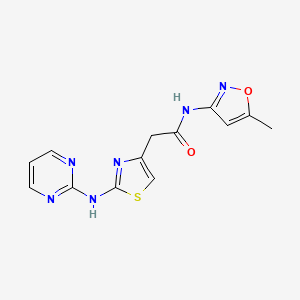

N-(5-methylisoxazol-3-yl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide

Description

N-(5-methylisoxazol-3-yl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide is a heterocyclic compound featuring a thiazole core substituted with a pyrimidin-2-ylamino group at the 2-position and linked via an acetamide bridge to a 5-methylisoxazole moiety. This structure integrates multiple pharmacophoric elements:

- Pyrimidin-2-ylamino group: Enhances hydrogen-bonding capacity with biological targets.

- Acetamide linker: Provides conformational flexibility and metabolic stability.

- 5-methylisoxazole: Contributes to lipophilicity and steric bulk.

Properties

IUPAC Name |

N-(5-methyl-1,2-oxazol-3-yl)-2-[2-(pyrimidin-2-ylamino)-1,3-thiazol-4-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N6O2S/c1-8-5-10(19-21-8)17-11(20)6-9-7-22-13(16-9)18-12-14-3-2-4-15-12/h2-5,7H,6H2,1H3,(H,17,19,20)(H,14,15,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGJJQEJMPFGXFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)CC2=CSC(=N2)NC3=NC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N6O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methylisoxazol-3-yl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the isoxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Synthesis of the thiazole ring: This often involves the condensation of a thioamide with a haloketone.

Coupling of the pyrimidine ring: This step usually requires the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to form the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(5-methylisoxazol-3-yl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂) in acidic medium.

Reduction: Sodium borohydride (NaBH₄) in methanol.

Substitution: Nucleophilic substitution using sodium azide (NaN₃) in DMF (dimethylformamide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-(5-methylisoxazol-3-yl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme activity.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(5-methylisoxazol-3-yl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Core Structural Differences

Substituent Impact on Properties

Hypothesized Pharmacokinetic Profiles

*Estimated based on substituent contributions.

Research Implications and Limitations

- Target Selectivity: The pyrimidin-2-ylamino group may confer selectivity for kinases or nucleic acid-binding proteins over off-targets, unlike alkyl-substituted thiazoles in .

- Synthetic Feasibility : The acetamide linker simplifies synthesis compared to multi-step routes for carbamates/ureidos in analogs.

- Data Gaps : The provided evidence lacks direct biological or pharmacokinetic data for the target compound, necessitating caution in extrapolating conclusions.

Biological Activity

N-(5-methylisoxazol-3-yl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 293.34 g/mol. It features an isoxazole ring, a thiazole moiety, and a pyrimidine structure, contributing to its unique biological properties.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against both bacterial and fungal strains. In vitro studies have demonstrated its effectiveness against common pathogens, making it a candidate for further development as an antimicrobial agent.

Table 1: Antimicrobial Activity Data

2. Anticancer Activity

This compound has shown potential as an anticancer agent, particularly in targeting human lung adenocarcinoma cells. Studies have indicated that certain derivatives exhibit selective cytotoxicity, which may be attributed to their ability to interfere with cancer cell proliferation.

Case Study: Lung Adenocarcinoma

A study evaluated the cytotoxic effects of this compound on A549 lung adenocarcinoma cells. The results indicated a dose-dependent inhibition of cell viability, with an IC50 value of approximately 25 µM, suggesting its potential as a lead compound for cancer therapy .

3. Mechanism of Action

The proposed mechanisms by which this compound exerts its biological effects include:

- Inhibition of Enzymatic Activity : The compound has been investigated for its ability to inhibit carbonic anhydrase isoforms, which play a crucial role in tumor growth and metastasis.

Table 2: Inhibition Potency Against Carbonic Anhydrase Isoforms

Synthesis and Derivatives

The synthesis of this compound involves multi-step reactions that incorporate various heterocycles. Its derivatives have been synthesized to enhance biological activity and selectivity.

Synthesis Route Example:

- Formation of Isoxazole : The initial step involves the reaction of 5-methylisoxazole with appropriate acetic acid derivatives.

- Thiazole Incorporation : Subsequent reactions with pyrimidine derivatives lead to the formation of thiazole structures.

- Final Coupling : The final product is obtained through coupling reactions that yield the desired acetamide derivative.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.